molecular formula C11H12N2O B13635211 (2-Methoxyquinolin-3-yl)methanamine

(2-Methoxyquinolin-3-yl)methanamine

Cat. No.: B13635211
M. Wt: 188.23 g/mol
InChI Key: WCBFSDPRCRQDIZ-UHFFFAOYSA-N
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Description

(2-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the second position and a methanamine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyquinolin-3-yl)methanamine typically involves the reduction of a nitrile precursor. For instance, the reduction of 2-chloroquinoline-3-carbonitrile with lithium aluminum hydride in tetrahydrofuran yields (2-chloroquinolin-3-yl)methanamine . This intermediate can then be further modified to introduce the methoxy group at the second position.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

(2-Methoxyquinolin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The methoxy and methanamine groups enhance the compound’s ability to bind to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: (2-Methoxyquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2-methoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7,12H2,1H3

InChI Key

WCBFSDPRCRQDIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CN

Origin of Product

United States

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